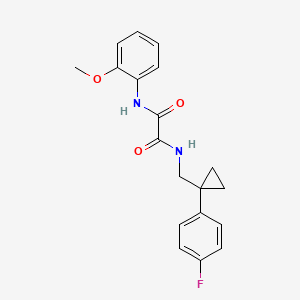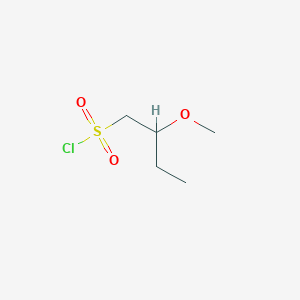
2-Methoxybutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybutane-1-sulfonyl chloride (MbsCl) is a chemical compound that is widely used in scientific research for various applications. It is a sulfonyl chloride derivative of 2-methoxybutane, which is a colorless liquid with a strong odor. MbsCl is a highly reactive compound that is used as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
2-Methoxybutane-1-sulfonyl chloride reacts with primary and secondary amines to form sulfonamides. The reaction proceeds via the nucleophilic substitution of the chloride ion by the amine group. The resulting sulfonamide is a stable compound that can be used in various organic reactions.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is not used for drug development or medical purposes. It is a chemical reagent that is used for scientific research purposes only.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxybutane-1-sulfonyl chloride is a highly reactive compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, this compound is a hazardous chemical that should be handled with caution. It is highly reactive and can react violently with water and other reactive compounds. Therefore, it should be stored in a cool, dry place away from heat and moisture.
Direcciones Futuras
There are several future directions for the use of 2-Methoxybutane-1-sulfonyl chloride in scientific research. One potential application is in the synthesis of novel peptide-based drugs. This compound can be used as a reagent for the protection of amino acids during peptide synthesis, which can lead to the development of new peptide-based drugs with improved therapeutic properties. Another potential application is in the synthesis of nucleotides and other organic compounds. This compound can be used as a reagent for the protection of functional groups during organic synthesis, which can lead to the development of new organic compounds with improved properties. Overall, the future of this compound in scientific research looks promising, and it is likely to play an important role in the development of new drugs and organic compounds.
Conclusion:
In conclusion, this compound is a highly reactive compound that is widely used in scientific research for various applications. It is synthesized by the reaction of 2-methoxybutane with thionyl chloride and is used as a reagent for the synthesis of various organic compounds. This compound does not have any known biochemical or physiological effects and is used for scientific research purposes only. It has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.
Métodos De Síntesis
2-Methoxybutane-1-sulfonyl chloride is synthesized by the reaction of 2-methoxybutane with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds at room temperature and yields this compound as a colorless liquid. The purity of this compound can be increased by distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxybutane-1-sulfonyl chloride is widely used in scientific research for various applications such as the synthesis of peptides, nucleotides, and other organic compounds. It is also used as a reagent for the protection of amino acids during peptide synthesis. This compound is a highly reactive compound that reacts with primary and secondary amines to form sulfonamides, which are used in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-methoxybutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRURQIBAVZRDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


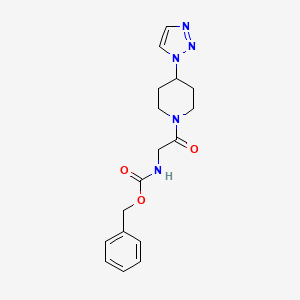
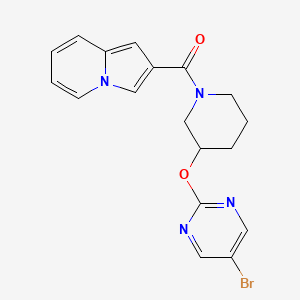
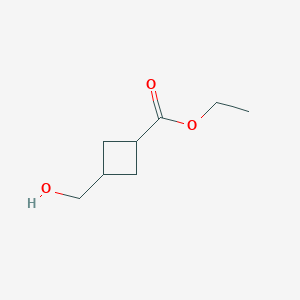
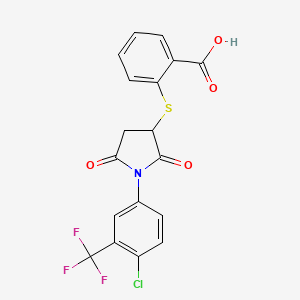

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)


